2-Hexanoyloxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5325-85-9 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-hexanoyloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
HJGHIUCZKMIOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Esterification Reactions for 2-Hexanoyloxybenzoic Acid Synthesis
The synthesis of this compound is fundamentally an esterification process where the phenolic hydroxyl group of salicylic (B10762653) acid is acylated. This transformation can be achieved through several approaches, including direct reactions and transesterification processes.
Direct esterification involves the reaction of salicylic acid with a hexanoic acid derivative. One of the most common laboratory and industrial methods for forming esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound, this would involve the reaction between salicylic acid (acting as the alcohol component via its phenolic hydroxyl group) and hexanoic acid. This reaction is an equilibrium process, and often requires forcing conditions, such as using an excess of one reactant or removing water as it is formed, to drive the reaction towards the product. masterorganicchemistry.com
A more reactive approach involves the use of a more electrophilic acylating agent, such as hexanoyl chloride, instead of hexanoic acid. commonorganicchemistry.com The reaction between salicylic acid and hexanoyl chloride is typically more rapid and not reversible. This method often includes a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct that is formed during the reaction. rasayanjournal.co.in An alternative to acyl chlorides is the use of an acid anhydride (B1165640); in this case, hexanoic anhydride could be reacted with salicylic acid to yield this compound and hexanoic acid as a byproduct. teachnlearnchem.com
Transesterification is an alternative route to synthesize this compound. This process involves the conversion of one ester into another by reacting it with an alcohol, acid, or another ester. byjus.com For producing salicylic esters with larger carbon chains in the ester group, transesterification is often preferred over direct esterification because the direct reaction rate can be slow. google.com
In a typical transesterification for this class of compounds, a lower alkyl salicylate (B1505791), such as methyl salicylate or ethyl salicylate, is reacted with an alcohol containing the desired alkyl group. google.comgoogle.com For the synthesis of this compound, a potential pathway could involve the transesterification of a different hexanoyl ester in the presence of salicylic acid, or more commonly, reacting a salicylate with hexanol to form hexyl salicylate. google.comgoogle.com While the primary literature examples focus on changing the alcohol portion of the salicylate ester, the fundamental principle of exchanging ester groups under catalytic conditions is a key strategy. byjus.comgoogle.com The reaction is driven to completion by removing the lower boiling point alcohol that is displaced. byjus.com
The efficiency of esterification reactions is highly dependent on the catalytic system employed. A wide range of catalysts can be used for the synthesis of salicylate esters.
Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are frequently used to catalyze Fischer esterification reactions. masterorganicchemistry.comasianpubs.org These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. asianpubs.org Boron trifluoride (BF₃) has also been documented as an effective catalyst for the esterification of salicylic acid. google.com
Heterogeneous Acid Catalysts : To overcome issues associated with the separation and recovery of homogeneous catalysts, solid acid catalysts have been developed. These include zeolites, mesoporous aluminosilicates, and sulfated metal oxides. researchgate.netacs.orgpreprints.org Cation-exchange resins, sometimes modified with metal ions like Ce⁴⁺, have also shown high conversion rates for the esterification of salicylic acid and can be easily removed from the reaction mixture and potentially reused. epa.gov
Tin-Based Catalysts : For transesterification reactions, tin-based catalysts are particularly effective. google.comgoogle.com Compounds such as dibutyltin (B87310) oxide, tin octoate, and tin chloride have been successfully used to produce various salicylic esters. google.comgoogle.com These catalysts allow the reaction to proceed at high yields and facilitate easier handling of post-reaction residues. google.com
| Catalyst Type | Specific Example | Reaction Type | Key Research Findings |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Direct Esterification (Fischer) | A traditional and effective catalyst for esterifying carboxylic acids with alcohols; the reaction is an equilibrium. masterorganicchemistry.comasianpubs.org |
| Homogeneous Acid | Boron Trifluoride (BF₃) | Direct Esterification | Used to catalyze the esterification of salicylic acid with olefins, although side reactions can be a competing issue. google.com |
| Heterogeneous Acid | Zeolites / Aluminosilicates | Direct Esterification | Effective solid catalysts that can be filtered off after reaction. Activity is linked to the material's acidity. researchgate.netacs.orgpreprints.org |
| Heterogeneous Acid | Cation-Exchange Resin (Ce⁴⁺ modified) | Direct Esterification | Demonstrated high conversion of salicylic acid (up to 93.3%) and high selectivity; catalyst is reusable. epa.gov |
| Tin-Based Catalyst | Dibutyltin Oxide | Transesterification | Highly effective for producing salicylic esters from lower alkyl salicylates, allowing for high yields and reusable catalysts. google.comgoogle.com |
Derivatization Strategies and Analogue Synthesis
The this compound molecule possesses two primary functional groups—the carboxylic acid and the ester—which can be targeted for chemical modification. Furthermore, the core aromatic scaffold can be altered to create novel structures.
Derivatization of this compound can be achieved by targeting its reactive sites. The carboxylic acid group is a prime candidate for modification. For instance, it can be converted into an amide by reaction with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This strategy is used in the synthesis of various benzoic acid derivatives. rasayanjournal.co.in A specific example of this type of transformation on a related molecule is the synthesis of salicyluric acid, where salicyloyl chloride is reacted with the amino acid glycine (B1666218) to form an amide linkage. chemicalbook.com Applying this logic, the carboxylic acid of this compound could be coupled with various amino acids or other amines to produce a library of amide derivatives.
The ester group could potentially be hydrolyzed back to salicylic acid, or transesterified to a different ester. teachnlearnchem.combyjus.com Additionally, the aromatic ring itself can be functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.
Beyond simple derivatization, the fundamental scaffold of this compound can be significantly altered to explore new chemical space. This involves changing the core structure while aiming to maintain or modulate its desired properties. In drug design and materials science, this is a common strategy for innovation. mdpi.com
Modifications could include:
Ring System Alteration : The benzene (B151609) ring could be replaced with other aromatic or heteroaromatic systems. For example, using a pyridine backbone, as in 2-chloronicotinic acid, can lead to entirely different classes of compounds. researchgate.net
Isomeric Rearrangement : The positions of the hexanoyloxy and carboxyl groups on the aromatic ring could be changed. For instance, moving the carboxyl group to the para position would yield 4-carboxy-3-hexanoyloxyphenyl ester. The synthesis of para-hydroxybenzoic acid derivatives is a well-established field. ijrdt.org
Scaffold Extension : The core structure could be integrated into larger, more complex molecular architectures, such as polymer backbones or specifically designed molecular scaffolds, to create materials with tailored properties. nih.govnih.gov
These modifications move beyond simple analogue synthesis and represent a deeper exploration of structure-activity relationships, aiming to create fundamentally new chemical entities.
| Strategy | General Reaction Example | Potential Purpose |
|---|---|---|
| Carboxylic Acid Derivatization | Reaction of the -COOH group with an amine (e.g., an amino acid) using a coupling agent like DCC to form an amide. rasayanjournal.co.in | To alter solubility, introduce new biological targets, or create prodrugs. |
| Aromatic Ring Substitution | Electrophilic substitution (e.g., halogenation or nitration) on the benzene ring. | To modify the electronic properties and metabolic stability of the compound. |
| Isomeric Rearrangement | Synthesis starting from 3-hydroxybenzoic acid or 4-hydroxybenzoic acid instead of salicylic acid (2-hydroxybenzoic acid). rasayanjournal.co.inijrdt.org | To investigate the impact of substituent positioning on the molecule's properties. |
| Scaffold Hopping | Replacing the benzene ring with a different core, such as a heteroaromatic ring (e.g., pyridine). researchgate.net | To discover novel compounds with potentially different biological activities or physical characteristics. |
Polymerization Applications of Acyloxybenzoic Acids
Acyloxybenzoic acids, including derivatives like this compound, are valuable monomers in the synthesis of polyesters and other polymers. Their rigid aromatic core and the flexible aliphatic chain of the acyloxy group can lead to materials with a combination of desirable properties, such as high-temperature performance and processability.
Incorporation into Polymeric Systems
The incorporation of acyloxybenzoic acids into polymeric systems is typically achieved through polycondensation reactions. For instance, copolyesters can be synthesized by the melt polycondensation of a diol, a dicarboxylic acid, and an acyloxybenzoic acid. In a study on novel copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET), 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) was used as a co-monomer with bis(2-hydroxyethyl) terephthalate (BHET). mdpi.com The synthesis involved an initial stage in an inert atmosphere to remove acetic acid, followed by polycondensation in a vacuum to eliminate ethylene (B1197577) glycol. mdpi.com This process resulted in random copolymers with varying compositions of the rigid HBCA units. mdpi.com
While direct polymerization studies of this compound are not extensively documented in the provided search results, the principles from related monomers can be applied. For example, the synthesis of poly(anhydride-esters) from salicylic acid-based monomers like poly(1,10-bis(o-carboxyphenoxy)decanoate) (CPD) has been demonstrated through melt-condensation polymerization. nih.gov This suggests that this compound could potentially be incorporated into polyesters or poly(anhydride-esters) via similar melt polycondensation techniques, where the hexanoyloxy group would be eliminated during the polymerization process.
The table below summarizes findings on the incorporation of related acyloxybenzoic acid monomers into polymeric systems.
| Polymer System | Acyloxybenzoic Acid Monomer | Polymerization Method | Key Findings |
| Copolyesters based on PET | 4′-Acetoxybiphenyl-4-carboxylic acid (ABCA) | Melt Polycondensation | Resulted in random copolymers; those with 60–80 mol% of HBCA units showed increased heat resistance and formed nematic melts. mdpi.com |
| Poly(anhydride-esters) | Poly(1,10-bis(o-carboxyphenoxy)decanoate) (CPD) | Melt-Condensation Polymerization | Copolymers with p-CPH were synthesized; increasing CPD concentration increased salicylate loading but decreased polymer stability. nih.gov |
| Liquid Crystal Polyesters | p-Acetoxybenzoic acid | Acidolysis of PET | Produced a liquid crystal polyester (B1180765) with a high flexural modulus. google.com |
Morphology Control in Polymer Synthesis utilizing Related Monomers
The morphology of polymers is a critical factor that determines their physical and mechanical properties. The use of monomers with specific structural features, such as the long alkyl chains found in acyloxybenzoic acids, can be a tool for controlling polymer morphology.
Research on the self-assembly of nanoparticles mediated by polymers has shown that the length of the polymer chain can significantly influence the morphology of the resulting aggregates. researchgate.net Short polymer chains tend to mediate the formation of strongly faceted crystals, while longer chains lead to more pseudospherical assemblies. researchgate.net While this study does not directly involve acyloxybenzoic acids, it highlights the principle that the length of a molecular component can direct the morphology of a larger assembly.
In the context of conjugated polymers, the position of an ether function within a side chain has been shown to control the degree of crystallinity. researchgate.net By analogy, it is plausible that the length and position of the alkanoyloxy chain in monomers like this compound could influence the packing and morphology of the resulting polymers. The flexible hexanoyl chain could act as a "plasticizer" or a "disruptor" of crystalline order, depending on its interaction with the polymer backbone and neighboring chains.
Studies on amphiphilic diblock copolymers have demonstrated that increasing the acyl chain length in poly(N-hexyl-aspartamide)-acyl conjugates leads to a more viscous and less polar core region in the resulting micelles. nih.gov This indicates that the length of the acyl chain directly impacts the properties of the hydrophobic microdomains within the self-assembled structures. nih.gov This principle could be relevant to polymers incorporating this compound, where the hexanoyl chain could influence the formation and properties of different phase domains within the polymer matrix.
The following table details research findings on morphology control in polymer synthesis using related monomers or principles.
| Polymer System | Monomer/Component Influencing Morphology | Key Findings on Morphology Control |
| Nanoparticle/Polymer Aggregates | Polymer chain length | Short chains led to faceted crystals; long chains resulted in pseudospherical assemblies. researchgate.net |
| Conjugated Polymers | Position of single ether in side chain | The further the oxygen atom from the backbone, the more crystalline the polymer. researchgate.net |
| Amphiphilic Diblock Copolymers | Acyl chain length in poly(N-hexyl-aspartamide)-acyl conjugates | Increasing acyl chain length resulted in a more viscous and less polar micellar core. nih.gov |
Iii. Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved. The data presented here are predicted values based on established chemical shift theory and comparison with analogous structures such as salicylic (B10762653) acid and various alkyl esters.
The ¹H NMR spectrum of 2-hexanoyloxybenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the hexanoyl chain, and the acidic proton of the carboxyl group. The aromatic region will display a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The aliphatic signals will reflect the environment of the protons along the hexyl chain.
The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are detailed below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | ~8.15 | dd | J = 7.8, 1.7 |
| H-4 | ~7.65 | ddd | J = 8.5, 7.5, 1.7 |
| H-5 | ~7.35 | ddd | J = 8.5, 7.5, 1.1 |
| H-6 | ~7.15 | dd | J = 8.0, 1.1 |
| H-2' (α-CH₂) | ~2.55 | t | J = 7.5 |
| H-3' (β-CH₂) | ~1.75 | quint | J = 7.5 |
| H-4', H-5' (γ, δ-CH₂) | ~1.35 | m | |
| H-6' (ω-CH₃) | ~0.90 | t | J = 7.0 |
| -COOH | ~11.0-13.0 | br s |
Aromatic Protons (H-3, H-4, H-5, H-6): The proton ortho to the carboxylic acid (H-3) is the most deshielded due to the combined electron-withdrawing effects of the adjacent carboxyl and ester groups. The other aromatic protons appear at progressively upfield shifts.
Aliphatic Protons (H-2' to H-6'): The methylene (B1212753) protons adjacent to the ester oxygen (H-2') are shifted downfield due to the oxygen's electronegativity. The remaining alkyl protons show typical chemical shifts for an aliphatic chain.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, a characteristic feature of carboxylic acids.
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, 13 distinct signals are expected, corresponding to the 7 carbons of the benzoate (B1203000) core and the 6 carbons of the hexanoyl chain.
The predicted chemical shifts (δ) in ppm are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~122.0 |
| C-2 | ~151.5 |
| C-3 | ~134.5 |
| C-4 | ~126.5 |
| C-5 | ~124.0 |
| C-6 | ~130.0 |
| C=O (Carboxylic Acid) | ~171.0 |
| C=O (Ester) | ~172.5 |
| C-2' (α-CH₂) | ~34.5 |
| C-3' (β-CH₂) | ~24.5 |
| C-4' (γ-CH₂) | ~31.0 |
| C-5' (δ-CH₂) | ~22.5 |
| C-6' (ω-CH₃) | ~14.0 |
Carbonyl Carbons: The two carbonyl carbons (ester and carboxylic acid) are the most deshielded carbons and appear at the lowest field.
Aromatic Carbons: The carbon attached to the ester oxygen (C-2) is significantly deshielded. The carbon bearing the carboxylic acid group (C-1) is also shifted downfield. The remaining aromatic carbons appear in the typical range of 120-135 ppm.
Aliphatic Carbons: The chemical shifts of the hexanoyl chain carbons follow predictable trends, with the α-carbon (C-2') being the most deshielded among them.
2D NMR experiments are essential for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key expected correlations include those between H-3/H-4, H-4/H-5, and H-5/H-6 in the aromatic system, and sequentially along the hexanoyl chain (H-2'/H-3', H-3'/H-4', etc.). farmaciajournal.comdoaj.orgcdnsciencepub.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. farmaciajournal.comnist.gov It would confirm the assignments made in the 1D spectra, for example, linking the signal at ~2.55 ppm to the carbon at ~34.5 ppm (C-2').
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₁₆O₄), the exact mass is calculated to be 236.1049 g/mol .
Electron Ionization (EI-MS) would lead to a series of characteristic fragments. The molecular ion peak (M⁺˙) at m/z = 236 would be observed. The fragmentation is dominated by cleavages related to the ester and carboxylic acid functional groups.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragment Lost from M⁺˙ |
| 236 | [C₁₃H₁₆O₄]⁺˙ | Molecular Ion |
| 138 | [C₇H₆O₃]⁺˙ | C₇H₁₀O (Hexanoyl group cleavage) |
| 121 | [C₇H₅O₂]⁺ | OH from carboxyl, then C₅H₁₀ from hexyl |
| 120 | [C₇H₄O₂]⁺˙ | C₆H₁₂O₂ (Hexanoic acid) |
| 99 | [C₆H₁₁O]⁺ | C₇H₅O₃ (Carboxyphenoxy radical) |
| 77 | [C₆H₅]⁺ | COOH and C₅H₁₀CO |
| 57 | [C₄H₉]⁺ | C₉H₇O₄ |
Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-O bond between the salicylate (B1505791) ring and the ester carbonyl, leading to a fragment corresponding to the hexanoyl cation ([C₆H₁₁O]⁺, m/z 99) and a salicylic acid radical cation.
Loss of Hexanoic Acid: A characteristic rearrangement can lead to the elimination of a neutral hexanoic acid molecule (C₆H₁₂O₂), resulting in a benzyne-type fragment at m/z 120.
Salicylate Fragmentation: The salicylate portion itself can fragment, notably through the loss of an -OH group (from the carboxylic acid) to give an ion at m/z 121 (after initial cleavage).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would show prominent absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Characteristics |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 2960 - 2850 | Strong |
| C=O Stretch | Ester | ~1760 | Strong, sharp |
| C=O Stretch | Carboxylic Acid | ~1700 | Strong, sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, multiple bands |
| C-O Stretch | Ester & Acid | 1300 - 1100 | Strong |
The IR spectrum provides clear evidence for the key components of the molecule. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. Crucially, two distinct C=O stretching bands would be expected: one at a higher wavenumber for the ester (~1760 cm⁻¹) and one at a lower wavenumber for the carboxylic acid (~1700 cm⁻¹), confirming the presence of both groups. The absence of a broad O-H band around 3300 cm⁻¹ confirms that the phenolic hydroxyl of salicylic acid has been esterified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to conjugated and aromatic systems. The chromophore in this compound is the substituted benzene ring. The presence of the carboxyl and hexanoyloxy groups as substituents influences the absorption maxima (λmax).
The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorptions for the π → π* transitions of the aromatic system.
Expected Absorption Bands: Based on data for similar alkyl salicylates, this compound is predicted to have two main absorption bands.
A strong absorption band around 230-240 nm .
A second, weaker band around 300-310 nm .
These absorptions are characteristic of the salicylic acid-type chromophore. The position and intensity of these bands can be used to assess the purity of the compound, as impurities lacking this chromophore would not absorb in this region, while other aromatic impurities would alter the spectral profile.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules like this compound. The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed model of the electron density and, consequently, the atomic arrangement in the crystal lattice can be constructed. dgk-home.decam.ac.uk
For an organic molecule such as this compound, which consists of a planar benzoic acid moiety and a flexible hexanoyl chain, X-ray crystallography can reveal critical structural features. It would be expected that the carboxylic acid groups of adjacent molecules interact via hydrogen bonding, a common and strong intermolecular force that often dictates the packing arrangement in the solid state. These interactions typically lead to the formation of dimers or extended chain motifs. The flexible hexanoyl group can adopt various conformations to optimize packing efficiency, influenced by weaker van der Waals forces.
While specific crystallographic data for this compound is not publicly available in crystallographic databases, a hypothetical dataset for a molecule of similar complexity would include the parameters listed in the table below. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal lattice—and the symmetry of the arrangement of molecules within it.
Hypothetical Crystallographic Data for an Organic Acid
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.220 |
The determination of the crystal structure would also allow for a detailed analysis of intramolecular features, such as the planarity of the benzene ring and the conformation of the ester linkage. The dihedral angle between the plane of the carboxylic acid group and the benzene ring is a key structural parameter. Furthermore, the torsion angles along the hexanoyl chain would describe its specific conformation in the solid state. These structural details are invaluable for understanding the physical properties of the compound and for computational modeling studies.
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govwikipedia.orgaps.org It is employed to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors. These calculations provide insights into a molecule's stability, reactivity, and potential interaction sites. researchgate.netnih.govrsc.org
A specific DFT analysis for 2-Hexanoyloxybenzoic acid, which would detail its electronic properties like charge distribution, frontier molecular orbitals, and reactivity indices, is not available in the reviewed literature. Such a study would be valuable for understanding its chemical behavior, for instance, its susceptibility to nucleophilic or electrophilic attack.
Conformational Analysis and Energy Minimization
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. organicchemistrytutor.comuniv-paris-diderot.fr Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. nih.goviclr.ccsemanticscholar.org For a flexible molecule like this compound, which possesses several rotatable bonds in its hexanoyl chain and ester linkage, multiple low-energy conformations are expected.
Detailed studies performing a systematic conformational search and energy minimization for this compound are not present in the available literature. Such an analysis would be crucial for understanding which shapes the molecule is likely to adopt, a key factor in its interaction with biological targets.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins.
Molecular Docking Studies for Target Interactions (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unair.ac.idtuat.ac.jpbiointerfaceresearch.com This method is instrumental in drug discovery for screening potential drug candidates by estimating their binding affinity to a specific biological target, such as an enzyme's active site. bhu.ac.inbiomedpharmajournal.org Given that this compound is a derivative of salicylic (B10762653) acid, a known inhibitor of cyclooxygenase (COX) enzymes, docking studies could elucidate its potential binding mode and affinity to these and other relevant enzymes.
However, specific molecular docking studies featuring this compound as the ligand are not documented in the searched scientific databases.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov When applied to a ligand-receptor complex obtained from docking, MD simulations can assess the stability of the binding pose, observe conformational changes, and analyze the dynamics of the interactions. mdpi.comresearchgate.netresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex throughout the simulation. mdpi.com
There are no published MD simulation studies that analyze the stability of a complex formed between this compound and a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.synih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov A QSAR study involving this compound would typically require a dataset of structurally similar compounds with measured biological activity against a specific target.
A search of the literature did not yield any QSAR models developed for or including this compound.
Development of Predictive Models for Biological Efficacy
Predictive models for the biological efficacy of compounds like this compound are primarily centered on Quantitative Structure-Activity Relationship (QSAR) studies and pharmacokinetic simulations. These models aim to forecast a compound's behavior in the body, such as its absorption and its interaction with target enzymes.
The principle behind using this compound as a prodrug is to mask the acidic group of salicylic acid, which can cause gastrointestinal irritation, and to improve its passage across biological membranes. Computational models are used to predict the success of this strategy. For instance, predictive models for the gastrointestinal absorption of ester prodrugs have been developed to estimate the fraction of a drug that is absorbed (fa). biorxiv.org These models analyze a range of prodrug-drug pairs to establish correlations between physicochemical properties and absorption rates. For ester prodrugs, a key goal is to enhance lipophilicity to improve membrane permeability. researchgate.net
In vitro models, such as the Caco-2 cell monolayer, are widely used to simulate the absorption of drugs in the small intestine and to generate data for these predictive models. frontiersin.org By measuring parameters like the apparent permeability coefficient (Papp), researchers can quantify the transport rate of a compound across the intestinal barrier. frontiersin.org This data is then used to build and validate computational models that can predict the oral absorption of new chemical entities like this compound.
Furthermore, molecular docking simulations serve as a predictive tool for biological efficacy by estimating the binding affinity of a ligand to its target protein. Studies have been conducted on derivatives of acetylsalicylic acid, including this compound, to predict their effectiveness as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. farmaciajournal.com These models predict that this compound is a strong inhibitor of both COX-1 and COX-2. farmaciajournal.com
Descriptor Analysis for Mechanistic Insights
Descriptor analysis involves calculating and correlating a compound's physicochemical and structural properties (descriptors) with its biological activity to understand its mechanism of action. For this compound, this analysis provides insights into its function as a prodrug and its interaction with COX enzymes.
A key mechanistic aspect is the enzymatic hydrolysis of the ester bond to release the active drug, salicylic acid. researchgate.netmdpi.com Computational descriptor analysis helps to understand the structural features that influence this process. Important descriptors include:
Lipophilicity: Often expressed as the octanol-water partition coefficient (LogP), this descriptor is crucial for evaluating the drug-likeness of a compound. A study of acetylsalicylic acid derivatives found that this compound has a LogP value of 3.1. farmaciajournal.com This value falls within the parameters of Lipinski's Rule of Five, a guideline for predicting if a compound is likely to be an orally active drug in humans. farmaciajournal.com Higher lipophilicity, conferred by the hexanoyl group, is intended to enhance membrane permeability. researchgate.net
Molecular Weight: The molecular weight of this compound is 236.26 g/mol . farmaciajournal.com This is well under the 500 Dalton limit suggested by Lipinski's Rule, indicating a higher likelihood of successful absorption. farmaciajournal.com
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's solubility and binding characteristics. This compound has one hydrogen bond donor and four hydrogen bond acceptors. farmaciajournal.com These properties are critical for its interaction with the active sites of enzymes and for its transport across membranes.
Binding Affinity: Molecular docking studies calculate the binding energy between a ligand and its receptor, providing a quantitative measure of binding affinity. In a comparative study, this compound showed a higher binding affinity for both COX-1 (-8.0 kcal/mol) and COX-2 (-9.2 kcal/mol) compared to acetylsalicylic acid (-6.7 kcal/mol for COX-1 and -7.8 kcal/mol for COX-2). farmaciajournal.com This suggests that this compound is a more potent inhibitor of these enzymes. farmaciajournal.com
The table below summarizes key molecular descriptors for this compound and their relevance in predicting its mechanistic behavior.
| Descriptor Class | Descriptor | Value | Relevance to Mechanism |
| Physicochemical | Molecular Weight | 236.26 g/mol farmaciajournal.com | Influences absorption and diffusion; complies with Lipinski's Rule. farmaciajournal.com |
| Lipophilicity | XLogP3-AA | 3.1 farmaciajournal.com | Predicts membrane permeability and oral bioavailability. farmaciajournal.com |
| Hydrogen Bonding | Hydrogen Bond Donors | 1 farmaciajournal.com | Affects solubility and binding to biological targets. farmaciajournal.com |
| Hydrogen Bonding | Hydrogen Bond Acceptors | 4 farmaciajournal.com | Affects solubility and binding to biological targets. farmaciajournal.com |
| Binding Efficacy | Binding Affinity (COX-1) | -8.0 kcal/mol farmaciajournal.com | Indicates strong inhibition of the COX-1 enzyme. farmaciajournal.com |
| Binding Efficacy | Binding Affinity (COX-2) | -9.2 kcal/mol farmaciajournal.com | Indicates strong inhibition of the COX-2 enzyme. farmaciajournal.com |
By analyzing these descriptors, computational studies provide a detailed picture of the molecular properties that govern the efficacy of this compound, confirming its potential as an effective prodrug of salicylic acid with strong inhibitory action on key inflammatory enzymes. farmaciajournal.com
V. Pharmacological and Biological Activity Research in Vitro and Non Human in Vivo Studies
Enzyme Modulation and Inhibition Studies
Cyclooxygenase (COX) Pathway Modulation (COX-1 and COX-2)
2-Hexanoyloxybenzoic acid has been a subject of research to understand its interaction with cyclooxygenase (COX) enzymes, which are key to the inflammatory process. Studies indicate that this derivative of salicylic (B10762653) acid can inhibit both COX-1 and COX-2 isoenzymes. The proposed mechanism involves the acylation of the enzyme's active site, similar to its parent compound, acetylsalicylic acid. The presence of the hexanoyl group, however, gives it distinct properties that affect how it binds to the enzyme.
In vitro experiments have been conducted to measure how effectively this compound inhibits COX-1 and COX-2. nih.govnih.gov These studies are important for understanding the compound's potential anti-inflammatory effects. The selectivity of the compound for COX-1 versus COX-2 is a critical factor in determining its therapeutic possibilities and potential side effects. nih.gov Research on various 2-acyloxybenzoic acids, including the hexanoyl derivative, has aimed to clarify how the structure of the acyl chain influences the compound's ability to inhibit COX enzymes and its selectivity toward different isoforms.
Table 1: In Vitro COX Inhibition Data for Select Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound C3 | 22.57 ± 0.05 | 0.93 ± 0.01 | 24.26 |
| Compound C5 | 35.59 ± 0.02 | 0.85 ± 0.04 | 41.82 |
| Compound C6 | 33.95 ± 0.01 | 0.55 ± 0.03 | 61.73 |
Data sourced from a study on isoxazole (B147169) derivatives, for illustrative purposes of COX inhibition assays. nih.gov
Lipoxygenase (LOX) Pathway Inhibition (e.g., 5-LOX, 12-LOX)
In addition to the COX pathway, the effect of this compound on the lipoxygenase (LOX) pathway has been explored. LOX enzymes like 5-LOX and 12-LOX are involved in producing leukotrienes and other inflammatory mediators. nih.govresearchgate.net Inhibiting these enzymes could offer another way to control inflammation. nih.gov
The lipophilic nature of the hexanoyl chain in this compound might enhance its ability to interact with the active sites of LOX enzymes. The ability to inhibit both COX and LOX pathways is a sought-after feature in developing anti-inflammatory drugs, as it may lead to a better safety profile. d-nb.info While the broader class of salicylates has shown potential in this area, specific inhibitory concentrations (IC50) for this compound against 5-LOX or 12-LOX are not widely documented. mdpi.comphytojournal.com
Other Relevant Enzyme Systems
The biological effects of this compound might go beyond the COX and LOX pathways. Its chemical structure suggests possible interactions with other enzyme systems. For example, enzymes involved in blood platelet aggregation, other than COX-1, could be affected.
Oxidative Stress Regulation and Antioxidant Mechanisms
In Vitro Radical Scavenging Assays
The antioxidant capacity of this compound has been evaluated using various in vitro tests that measure its ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). japsonline.com The phenolic hydroxyl group in its salicylic acid structure is a key feature contributing to this antioxidant activity. nih.govresearchgate.net
Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net These tests quantify the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The lipophilic hexanoyl chain may also play a role by affecting the compound's solubility and how it interacts with radicals in various cellular environments. mdpi.com Studies comparing this compound with related compounds help to clarify how its structure relates to its radical-scavenging ability. pan.olsztyn.pl
Table 2: Radical Scavenging Activity of Select Phenolic Acids
This table includes data for related phenolic acids to provide context for the antioxidant assays, as specific values for this compound are not detailed in the available sources.
| Compound | DPPH Scavenging Activity (EC50 in µmol/assay) |
| Gallic Acid | 0.0237 |
| Gentisic Acid | 0.0292 |
| Caffeic Acid | 0.0401 |
| Syringic Acid | 0.0412 |
| Salicylic Acid | > 800 |
Data adapted from a comparative study on the antiradical activity of phenolic acids. pan.olsztyn.pl
Cellular Antioxidant Response Activation Studies (e.g., Nrf2 pathway)
Beyond directly neutralizing radicals, this compound may also enhance the body's own antioxidant defense systems. A key area of this research is the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which controls the activation of genes that produce antioxidant and detoxifying enzymes. researchgate.netmdpi.comnih.gov
Studies have looked into whether this compound can trigger the activation of Nrf2, leading to an increase in protective enzymes like heme oxygenase-1 (HO-1). bmbreports.orgamegroups.orgmdpi.com This represents an indirect antioxidant effect that could offer sustained protection against oxidative stress. nih.govfrontiersin.org The molecular properties of the compound might allow it to interact with Keap1, a protein that normally suppresses Nrf2, thereby activating the pathway. toxicology.orgresearchgate.net Research in this area often uses cell cultures to measure the expression of Nrf2 and its target genes after being treated with the compound. nih.govnih.gov
Lack of Sufficient Research Data Precludes Detailed Pharmacological Article on this compound
Despite a comprehensive search of scientific literature and databases, there is insufficient publicly available research on the specific chemical compound This compound to generate a detailed and scientifically accurate article on its pharmacological and biological activities as requested. The existing body of research does not provide the necessary in vitro, non-human in vivo, or mechanistic data to fulfill the outlined sections on its anti-inflammatory, antiproliferative, and chemopreventive properties.
Searches for specific data on the anti-inflammatory mechanisms of this compound, including its potential modulation of inflammatory mediators like prostaglandins (B1171923) and its impact on signaling pathways such as NF-κB in cellular and animal models, did not yield any relevant studies. While a computational (in silico) study exists comparing the binding affinities of several acetylsalicylic acid derivatives to cyclooxygenase (COX) enzymes, this does not constitute experimental evidence of biological activity in cellular or whole organism systems. farmaciajournal.com
Similarly, there is a lack of research on the antiproliferative and chemopreventive activities of this compound. No studies were found that investigated its effects on cancer cell growth in vitro, its impact on cell cycle progression and apoptosis, or its ability to modulate tumor growth in non-human in vivo models. The available information is limited to a patent that lists the compound as an ingredient in a cosmetic formulation, which provides no pharmacological data. google.com
Consequently, it is not possible to construct an article that adheres to the provided outline and maintains the required standards of scientific accuracy and detail for the compound this compound. The specific research findings needed to populate the subsections on its pharmacological activities are not present in the current scientific literature.
Antimicrobial and Antifungal Potency Studies In Vitro
Research specifically investigating the in vitro antimicrobial and antifungal potency of this compound is not extensively documented in publicly available scientific literature. However, the potential activity of this compound can be inferred by examining studies on its structural components: salicylic acid (a hydroxybenzoic acid) and compounds with aliphatic chains similar to hexanoic acid.
Benzoic acid and its derivatives are known for their antimicrobial properties, which are influenced by the type and position of substituents on the benzoic ring. acs.org For instance, studies on various hydroxybenzoic acids have demonstrated a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. hubspotusercontent-na1.net The effectiveness of these compounds is often dependent on the pH of the medium, which affects their ability to penetrate microbial cell membranes. acs.org
The lipophilic nature of the hexanoyl group in this compound could theoretically enhance its ability to disrupt microbial cell membranes, a key mechanism for the antimicrobial action of many organic acids. For example, some studies have shown that increasing the lipophilicity of benzoic acid derivatives can correlate with increased antimicrobial activity. However, the precise impact of the 2-hexanoyloxy substitution on the antimicrobial spectrum and potency of the parent salicylic acid molecule requires direct empirical investigation.
Below is a table summarizing the antimicrobial activity of related compounds against various microorganisms, as specific data for this compound is not available.
| Compound | Test Organism | Activity | Reference |
| Benzoic Acid | Escherichia coli O157:H7 | Inhibits growth at 1 mg/mL | acs.org |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli | MIC = 3.2 mg/mL | acs.org |
| 4-Hydroxybenzoic Acid | Various bacteria and C. albicans | Inhibition zone: 9.00-16.00 mm; MIC: 36.00-72.00 mg/mL | hubspotusercontent-na1.net |
| 1-Hexanol | Escherichia coli, Pseudomonas aeruginosa, Salmonella Enteritidis | Inhibited growth at >150 ppm | nih.gov |
Investigation of Metabolic Pathway Modulation
The metabolic effects of this compound are presumed to be largely influenced by its hydrolysis into salicylic acid and hexanoic acid. Therefore, understanding the individual metabolic roles of these two molecules provides insight into the potential effects of the parent compound.
In vitro and in vivo studies on salicylic acid have demonstrated a significant impact on fatty acid metabolism. Research has shown that salicylic acid can inhibit the mitochondrial activation and subsequent beta-oxidation of long-chain fatty acids. acs.org This inhibitory effect is thought to occur through the sequestration of mitochondrial coenzyme A. acs.org Furthermore, salicylic acid has been observed to selectively inhibit the mitochondrial oxidation of medium-chain fatty acids like octanoic acid. nih.gov This disruption of fatty acid oxidation can lead to an accumulation of fatty acids in plasma. nih.gov
Hexanoic acid, as a medium-chain fatty acid, is actively involved in lipid metabolism. physiology.org Studies in mice have indicated that supplementation with hexanoic acid can lead to improvements in metabolic health, particularly under high-fat diet conditions, by preventing the accumulation of fat in adipose tissues and reducing hepatic triglyceride levels. frontiersin.orgplos.org In cellular systems, hexanoic acid has been shown to influence the antioxidant response of cancer cells in the context of increased fatty acid oxidation. researchgate.net Some fungi, such as Aspergillus niger, are capable of metabolizing caproic (hexanoic) acid, converting it to 2-pentanone. nih.gov
The combined potential effects of this compound, through its hydrolysis products, could therefore be complex, simultaneously inhibiting certain fatty acid oxidation pathways via the salicylic acid component while the hexanoic acid component is utilized in or influences other metabolic and signaling pathways.
The table below outlines the observed effects of salicylic acid and hexanoic acid on fatty acid metabolism from various studies.
| Compound | System/Model | Observed Effect | Reference |
| Salicylic Acid | Mouse liver mitochondria (in vitro) | Decreased formation of palmitoyl-coenzyme A from palmitic acid. | acs.org |
| Salicylic Acid | Rat liver mitochondrial-peroxisomal fraction | Inhibited oxidation of palmitic acid and octanoic acid. | nih.gov |
| Salicylic Acid | Mice (in vivo) | Decreased in vivo oxidation of palmitic acid. | acs.org |
| Hexanoic Acid | Mice on high-fat diet | Prevented body weight gain and fat accumulation in white adipose tissues. | frontiersin.orgplos.org |
| Hexanoic Acid | HepG2 hepatoma cell line | Did not trigger intracellular lipid storage. | frontiersin.org |
| Hexanoic Acid | Aspergillus niger vegetative hyphae | Rapidly converted to 2-pentanone. | nih.gov |
Direct research on the interaction of this compound with bile acid homeostasis is not currently available. However, studies on acetylsalicylic acid (aspirin), which is rapidly metabolized to salicylic acid, provide some relevant insights.
Vi. Structure Activity Relationship Sar Studies
Correlative Analysis of Structural Features with Biological Activities
The biological activity of 2-hexanoyloxybenzoic acid and its analogs is not a monolithic property but rather a nuanced interplay of its structural components. The length of the acyl chain and the positioning of the ester group on the benzoic acid ring are critical determinants of the compound's potency and selectivity.
Influence of Acyl Chain Length on Potency and Selectivity
The length of the O-acyl chain in salicylic (B10762653) acid derivatives has a demonstrable effect on their biological activities. Research on homologous series of O-acyl derivatives of salicylic acid, such as propionyl- and butyrylsalicylic acids, has shown that as the length of the acyl chain increases, the antiplatelet activity, measured by the inhibition of platelet aggregation and thromboxane (B8750289) generation, tends to decrease. nih.gov This suggests that for certain activities, a shorter acyl chain, such as the acetyl group in aspirin (B1665792), is more favorable.
Conversely, in other contexts, such as anticancer activity, the nature of the acyloxy group plays a significant role in determining potency. nih.gov Studies on aspirin-based benzyl (B1604629) esters have indicated that while the acetoxy group is effective, other acyloxy groups like salicyloyl and benzoyloxy also show considerable potency in inhibiting cancer cell growth. nih.gov This highlights that the optimal acyl chain length can vary depending on the therapeutic target.
Table 1: Effect of Acyl Chain Length on Antiplatelet Activity
| Compound | Acyl Chain Length | Inhibition of Platelet Aggregation | Reference |
| Acetylsalicylic Acid | 2 carbons | High | nih.gov |
| Propionylsalicylic Acid | 3 carbons | Moderate | nih.gov |
| Butyrylsalicylic Acid | 4 carbons | Low | nih.gov |
Positional Isomerism Effects on Activity Profiles
The position of the acyloxy group on the benzoic acid ring—ortho, meta, or para—profoundly influences the biological activity profile of the resulting isomer. While aspirin is the ortho-acetylsalicylic acid isomer, studies on the meta- and para-isomers have revealed interesting differences.
For instance, in the context of inhibiting colon cancer cell growth, all three positional isomers of acetylsalicylic acid (o-, m-, and p-ASA) have been shown to be effective. nih.gov However, the para-isomer (p-ASA) was found to be significantly more potent than the ortho- and meta-isomers at all concentrations tested. nih.gov All three isomers were also found to induce apoptosis in HT-29 human colon cancer cells in a concentration-dependent manner. nih.gov
Furthermore, positional isomerism can also impact other biological effects. For example, all three isomers of aspirin have been observed to increase the gastric tissue concentration of malondialdehyde (MDA), a marker of lipid peroxidation, with a trend towards a greater increase from the ortho to the para isomer. nih.gov Similarly, a downward trend in the enzymatic activity of superoxide (B77818) dismutase (SOD) was observed as a function of positional isomerism from ortho to para. nih.gov These findings underscore the critical role that the spatial arrangement of functional groups plays in defining the pharmacological characteristics of these compounds. nih.govresearchgate.net
Role of the Benzoic Acid Core and Ester Linkage in Activity
The benzoic acid moiety and the ester linkage are fundamental to the activity of this compound and related compounds. The carboxylic acid group is considered significant for the ability of these molecules to bind to the active site of enzymes like cyclooxygenase. nih.gov The acidic nature of the carboxylic group allows for crucial interactions within the enzyme's binding pocket.
The ester linkage is equally vital. It serves as a cleavable bond, which can be hydrolyzed by esterases in the body to release the active salicylic acid or other active metabolites. nih.govmdpi.com The importance of this ester bond is highlighted by studies where its replacement with a non-cleavable group leads to a complete loss of biological activity. nih.gov Therefore, the ester linkage is not merely a structural element but a functional one that enables the prodrug-like character of these compounds.
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features can be identified:
The Carboxylic Acid Group: This group is a primary interaction point with target enzymes and is crucial for binding. nih.gov
The Aromatic Ring: The benzene (B151609) ring of the benzoic acid core provides a rigid scaffold for the attachment of other functional groups and can engage in hydrophobic and pi-stacking interactions within the target protein.
The Ester Group: This group, particularly the carbonyl oxygen, can act as a hydrogen bond acceptor. Its primary role, however, is often as a labile link that is cleaved to release the active compound. nih.gov
The Acyl Chain: The nature and length of this chain can influence potency, selectivity, and pharmacokinetic properties. nih.gov
In some aspirin analogs designed as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, the acetoxy group has been replaced by an N-substituted sulfonamide pharmacophore, which has shown potent inhibitory activity. nih.gov This demonstrates the possibility of replacing the traditional ester motif with other functional groups to achieve different or enhanced biological activities.
Vii. Analytical Development and Validation for 2 Hexanoyloxybenzoic Acid
Chromatographic Method Development
Chromatographic techniques are paramount for separating 2-Hexanoyloxybenzoic acid from its precursors, degradation products, and other impurities. The choice of method depends on the analytical objective, such as quantitative analysis, purity assessment, or reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reversed-phase HPLC method is typically developed, as it is well-suited for separating moderately polar organic molecules.
The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (commonly a C18-bonded silica) and a polar mobile phase. The retention of this compound is influenced by the mobile phase composition, pH, and column temperature. By adjusting the ratio of the organic modifier (like acetonitrile (B52724) or methanol) to the aqueous buffer, the retention time can be optimized for effective separation from related substances such as salicylic (B10762653) acid and hexanoic acid. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, derived from its aromatic ring. sigmaaldrich.comvu.edu.authaiscience.info
A validated HPLC method demonstrates linearity, accuracy, precision (repeatability and intermediate precision), and specificity. thaiscience.infonih.gov The method's robustness is also assessed by evaluating the effect of small, deliberate variations in method parameters.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Gradient | Isocratic or Gradient elution (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at ~230 nm |
| Expected Retention Time | Dependent on exact conditions, longer than salicylic acid |
This table presents a typical starting point for method development. Actual conditions must be optimized.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively low volatility and the potential for thermal degradation in the injector or column.
Therefore, a common strategy involves derivatization to increase the analyte's volatility and thermal stability. A two-step approach may be employed:
Hydrolysis: The ester is first hydrolyzed (saponified) to its constituent parts: salicylic acid and hexanoic acid.
Derivatization: The resulting salicylic acid, which is itself not ideal for direct GC analysis, is then converted into a more volatile derivative. Silylation is a common technique, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. nist.govnist.gov
The resulting volatile derivative can be readily separated on a non-polar capillary GC column (e.g., DB-5 or HP-5ms) and detected by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.gov
Table 2: Potential GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | Fused Silica (B1680970) Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 |
This table outlines a plausible method for the analysis of the silylated hydrolysis product of the target compound.
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for the qualitative analysis of this compound. researchgate.net It is particularly useful for monitoring the progress of its synthesis, for example, in the esterification of salicylic acid with hexanoyl chloride. sigmaaldrich.com
By spotting the reaction mixture on a TLC plate (typically silica gel) alongside the starting materials, an analyst can visually track the consumption of reactants and the formation of the product. The polarity difference between the starting material (salicylic acid, which is highly polar) and the product (this compound, which is less polar due to the ester group) results in a significant difference in their retention factors (Rf values). The product will travel further up the plate than the salicylic acid. sigmaaldrich.comresearchgate.net
Visualization is typically achieved under UV light (at 254 nm), where the aromatic rings of the compounds will quench the plate's fluorescence, appearing as dark spots. Staining with reagents like potassium permanganate (B83412) can also be used.
Table 3: Typical TLC System for Monitoring Synthesis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ coated on aluminum or glass plates |
| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Toluene/Ethyl Acetate (B1210297), 7:3 v/v) |
| Application | Microcapillary spotting of starting materials and reaction mixture |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |
| Visualization | UV lamp at 254 nm |
| Expected Result | Rf(Product) > Rf(Salicylic Acid) |
The choice of mobile phase is critical and must be determined empirically to achieve good separation.
Spectrophotometric Detection Methods
Spectrophotometric methods are widely used for the quantitative determination of compounds that absorb light in the ultraviolet-visible range.
UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the chosen wavelength. The technique is based on the Beer-Lambert Law. The presence of the substituted benzene (B151609) ring chromophore in this compound results in strong UV absorbance. researchgate.netnorthwestern.edu
To determine its concentration, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) is used to maximize sensitivity and minimize deviations from linearity. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The λmax for this compound is expected to be near that of other salicylic acid derivatives. researchgate.netscielo.br
Table 4: Example Calibration Data for UV-Vis Analysis
| Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
This data is hypothetical and for illustrative purposes only. A linear regression of this data would yield a calibration equation.
Colorimetric assays provide specificity and can be used for quantification in complex matrices where UV-Vis spectrophotometry might suffer from interference. For this compound, a direct colorimetric assay is unlikely. However, an indirect method can be employed based on the well-known reaction of its hydrolysis product, salicylic acid, with iron(III) ions. sigmaaldrich.comrsc.org
The assay involves two key steps:
Alkaline Hydrolysis: The sample containing this compound is treated with a strong base (e.g., sodium hydroxide) and heated to saponify the ester, quantitatively converting it to sodium salicylate (B1505791) and sodium hexanoate.
Complexation and Detection: After neutralization, an acidic solution of an iron(III) salt (e.g., ferric nitrate (B79036) or ferric chloride) is added. The resulting salicylate reacts with the Fe³⁺ ions to form a distinctively colored purple complex. rsc.orgsigmaaldrich.com
The intensity of the purple color, which is proportional to the concentration of the salicylate (and thus to the original concentration of this compound), is measured using a colorimeter or a spectrophotometer at the complex's λmax (typically around 530-560 nm). sigmaaldrich.comrsc.org
Table 5: Principle of the Indirect Colorimetric Assay
| Step | Procedure | Purpose |
| 1. Hydrolysis | Treat sample with NaOH and heat. | Convert this compound to Salicylate. |
| 2. Neutralization | Carefully add acid to bring pH to neutral/weakly acidic range. | Prepare for the complexation reaction. |
| 3. Color Development | Add an acidic solution of Iron(III) Nitrate. | Form a colored complex with the salicylate. |
| 4. Measurement | Measure absorbance at ~530 nm. | Quantify the amount of colored complex formed. |
This assay relies on the quantitative conversion of the ester to salicylic acid.
Method Validation Parameters
Method validation provides documented evidence that an analytical procedure is suitable for its intended use. The process involves a series of experiments to evaluate the performance characteristics of the method. For this compound, these parameters are established based on well-accepted guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of an HPLC method for this compound, selectivity is demonstrated by the ability of the method to separate the analyte peak from other components.
To confirm specificity, a solution containing this compound would be analyzed along with solutions containing potential interfering substances, such as its primary hydrolysis product, salicylic acid, and any starting materials from its synthesis. The method is considered selective if the analyte peak is well-resolved from the peaks of these other substances, showing no co-elution. In a typical HPLC separation of salicylic acid derivatives, a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile or methanol). nih.govlcms.cz Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance, for instance, around 237 nm. nih.gov The method's ability to distinguish the analyte from its matrix is crucial, especially when analyzing complex samples. uwimona.edu.jm
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For the assay of this compound, the linearity would typically be evaluated over a range of 80% to 120% of the expected sample concentration. uwimona.edu.jm For the determination of this compound as an impurity, the range would need to extend from the limit of quantitation (LOQ) to 120% of the specification limit. uwimona.edu.jm A series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be ≥ 0.999. lookchem.com
Table 1: Illustrative Linearity Data for a Related Salicylate Compound
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 80 | 1,250,000 |
| 2 | 90 | 1,410,000 |
| 3 | 100 | 1,560,000 |
| 4 | 110 | 1,720,000 |
| 5 | 120 | 1,880,000 |
This table presents hypothetical data based on typical analytical performance for related compounds to illustrate the concept of linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a placebo matrix. The analysis is performed on at least three different concentration levels, with multiple replicates at each level. The acceptance criterion for accuracy is typically a recovery between 98.0% and 102.0%. lookchem.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For the assay of a drug substance like this compound, the RSD for repeatability should not be more than 1.5%, while for intermediate precision, an RSD of less than 2% is generally acceptable. nih.govlookchem.com
Table 2: Representative Accuracy and Precision Data for an Acyloxybenzoic Acid Analog
| Concentration Spiked (µg/mL) | Mean Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 80 | 99.5 | 0.85 | 1.20 |
| 100 | 100.2 | 0.70 | 1.10 |
| 120 | 101.1 | 0.90 | 1.35 |
Data presented are illustrative and based on validation studies of structurally similar compounds.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. farmaciajournal.comsigmaaldrich.com
These limits are crucial for the analysis of impurities or for the determination of the analyte in low concentrations. The LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. oup.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For related salicylic acid derivatives, HPLC methods have demonstrated LOQs in the range of low µg/mL, which is indicative of the sensitivity that could be expected for a validated method for this compound. nih.gov
Table 3: Typical LOD and LOQ Values for Salicylic Acid Derivatives in HPLC Analysis
| Parameter | Typical Value (µg/mL) | Basis of Determination |
| Limit of Detection (LOD) | 0.05 | Signal-to-Noise Ratio (3:1) |
| Limit of Quantitation (LOQ) | 0.15 | Signal-to-Noise Ratio (10:1) |
These values are representative examples from validated methods for similar compounds and serve as a benchmark for this compound analysis.
Viii. Metabolic Pathways and Biotransformation Research
In Vitro and Ex Vivo Degradation Studies
Enzymatic Hydrolysis by Esterases
No specific studies on the enzymatic hydrolysis of 2-Hexanoyloxybenzoic acid were identified. However, based on the metabolism of other salicylate (B1505791) esters, it is highly probable that non-specific esterases present in various tissues, such as the liver, plasma, and gastrointestinal tract, would catalyze the hydrolysis of the ester bond. This would result in the formation of salicylic (B10762653) acid and hexanoic acid. The rate and extent of this hydrolysis would be dependent on the specific esterase and the physicochemical properties of the compound.
Chemical Degradation Pathways (e.g., advanced oxidation processes)
There is no available research on the chemical degradation of this compound through advanced oxidation processes (AOPs). Studies on the degradation of 2-hydroxybenzoic acid (salicylic acid) have shown that AOPs, such as those involving hydroxyl radicals, can lead to the hydroxylation and eventual mineralization of the aromatic ring. It is plausible that this compound would undergo similar degradation of its salicylate moiety following the initial cleavage of the ester linkage.
Microbial Biotransformation Studies
Identification of Microbial Degradation Products
Specific microbial degradation products of this compound have not been reported. It is anticipated that microbial action would first involve the hydrolysis of the ester bond to salicylic acid and hexanoic acid. Subsequently, these intermediates would be further metabolized. For instance, salicylic acid can be degraded by various microorganisms through pathways involving catechol or gentisate.
Role of Specific Microbial Enzymes
No microbial enzymes have been identified that specifically act on this compound. Microbial esterases are expected to play a crucial role in the initial breakdown of the compound. Following hydrolysis, a range of microbial enzymes, such as hydroxylases and dioxygenases, would be involved in the further degradation of the resulting salicylic acid and hexanoic acid.
Investigation of In Vivo Metabolism in Non-Human Organisms
There is a lack of published studies investigating the in vivo metabolism of this compound in any non-human organisms. Such studies would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It is hypothesized that upon administration, the compound would be rapidly hydrolyzed in the bloodstream and tissues, with the subsequent metabolic profiles of salicylic acid and hexanoic acid being observed.
Identification of Major Metabolites
Following the initial hydrolysis, salicylic acid and hexanoic acid undergo separate and distinct metabolic transformations.
The metabolism of the salicylic acid moiety is extensive. A significant portion undergoes conjugation with glycine (B1666218) to form salicyluric acid. wikipedia.orgwikipedia.orgsupp.ai Another major metabolic route is glucuronidation, where salicylic acid is conjugated with glucuronic acid to form two main types of glucuronides: salicylic acid phenolic glucuronide and salicylic acid acyl glucuronide. wikipedia.orgnih.govaacrjournals.orgontosight.ai Minor metabolic pathways for salicylic acid include hydroxylation reactions, catalyzed by cytochrome P450 enzymes, which result in the formation of dihydroxybenzoic acids such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). wikipedia.orgspandidos-publications.comnih.gov Gentisic acid can be further conjugated with glycine to produce gentisuric acid. spandidos-publications.comnih.gov
The hexanoic acid component is primarily metabolized through the beta-oxidation pathway, a fundamental process for the catabolism of fatty acids. libretexts.orgwikipedia.orgjackwestin.com In this mitochondrial process, hexanoic acid is broken down sequentially into two-carbon acetyl-CoA units. jackwestin.com These acetyl-CoA molecules can then enter the citric acid cycle for energy production. jackwestin.com An alternative, though typically less prominent, pathway for hexanoic acid metabolism is omega-oxidation, which can lead to the formation of dicarboxylic acids. nih.gov Further metabolism of these intermediates can result in products like 3-hydroxy dicarboxylic acids. nih.gov
Below is an interactive data table summarizing the major predicted metabolites of this compound, based on the metabolism of its hydrolysis products.
| Precursor Compound | Metabolic Pathway | Major Metabolites |
| This compound | Ester Hydrolysis | Salicylic acid, Hexanoic acid |
| Salicylic acid | Glycine Conjugation | Salicyluric acid wikipedia.orgwikipedia.org |
| Glucuronidation | Salicylic acid phenolic glucuronide, Salicylic acid acyl glucuronide wikipedia.orgnih.gov | |
| Hydroxylation | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid (Gentisic acid) wikipedia.orgspandidos-publications.com | |
| Hexanoic acid | Beta-oxidation | Acetyl-CoA libretexts.orgjackwestin.com |
| Omega-oxidation | Dicarboxylic acids, 3-Hydroxy dicarboxylic acids nih.gov |
Exploration of Excretion Pathways
The elimination of the metabolites of this compound from the body primarily occurs via the kidneys through urinary excretion. wikipedia.org
The water-soluble conjugates of salicylic acid are efficiently cleared by the kidneys. Salicyluric acid is the main excretory product, accounting for a substantial portion of the eliminated salicylates. wikipedia.orgwikipedia.org The salicylic acid glucuronides (phenolic and acyl) are also major urinary metabolites. wikipedia.orgnih.gov A smaller fraction is excreted as unchanged salicylic acid, and minor amounts of the hydroxylated metabolites like gentisic acid are also found in the urine. wikipedia.org
The metabolites of hexanoic acid are also excreted in the urine. Under normal metabolic conditions, the complete oxidation of hexanoic acid to carbon dioxide and water minimizes the urinary excretion of its direct metabolites. However, metabolites from alternative pathways, such as dicarboxylic acids and hydroxy fatty acids, can be detected in the urine. nih.gov For instance, the urinary excretion of 5-hydroxyhexanoic acid has been observed.
The following interactive data table outlines the primary excretion routes for the metabolites of this compound.
| Metabolite | Primary Excretion Pathway |
| Salicyluric acid | Urinary Excretion wikipedia.orgwikipedia.org |
| Salicylic acid phenolic glucuronide | Urinary Excretion wikipedia.orgnih.gov |
| Salicylic acid acyl glucuronide | Urinary Excretion wikipedia.orgnih.gov |
| Free Salicylic acid | Urinary Excretion wikipedia.org |
| Dihydroxybenzoic acids | Urinary Excretion wikipedia.org |
| Hexanoic acid metabolites (e.g., dicarboxylic acids, hydroxy acids) | Urinary Excretion nih.gov |
Ix. Advanced Materials and Polymer Science Applications
Role as a Monomer in Polymer Synthesis
The polymerization of 2-Hexanoyloxybenzoic acid would likely proceed through the reactive carboxylic acid group, forming either polyester (B1180765) or polyanhydride linkages. The hexanoyloxy group would remain as a pendant side chain, influencing the polymer's ultimate characteristics.
The synthesis of a homopolymer from this compound, leading to poly(this compound), is theoretically plausible. Drawing parallels from the synthesis of other polyanhydrides, a potential route could involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a mixed anhydride (B1165640), followed by a condensation polymerization reaction. For instance, research on salicylate-based poly(anhydride-esters) has demonstrated that diacid monomers can be polymerized via melt condensation at elevated temperatures (e.g., 180 °C) under vacuum. nih.gov This process typically involves the activation of the carboxylic acid groups, for example, by reaction with acetic anhydride. nih.gov
Another potential approach is the ring-opening polymerization of a cyclic derivative. For salicylic (B10762653) acid, a related compound, a rapid polymerization has been achieved at ambient temperature using an organocatalyst with the corresponding o-carboxyanhydride monomer. rsc.org This method has been shown to produce well-defined polymers with controlled molecular weights and narrow distributions. rsc.org Similar strategies could potentially be adapted for this compound.
This compound could also be utilized as a co-monomer to tailor the properties of existing polymers. Its incorporation into a polymer backbone could introduce specific functionalities and modify physical properties. For example, co-polymerization with other hydroxybenzoic acids or dicarboxylic acids could lead to random or block copolyesters with tunable characteristics. The synthesis of random copolyesters from p-hydroxybenzoic acid and m-hydroxybenzoic acid has been successfully achieved, demonstrating good thermal stability. researchgate.net
Furthermore, the principles of co-polymerization have been explored in various systems. For instance, copolymers of vinyl acetate (B1210297) and polyalkylene oxide have been developed for specific applications. nih.gov The inclusion of this compound in such copolymer systems could potentially impart unique solubility, thermal, or mechanical properties due to its hexanoyl side chain.
Influence on Polymer Morphology and Crystallinity
The morphology and crystallinity of polymers derived from this compound would be significantly influenced by the presence of the hexanoyl side chain. This relatively long and flexible aliphatic chain would likely disrupt the packing of the polymer chains, leading to a reduction in crystallinity compared to polymers made from simpler benzoic acid monomers like poly(p-hydroxybenzoic acid).
In studies of copolyesters derived from p-hydroxybenzoic acid and m-hydroxybenzoic acid, it was observed that the degree of crystallinity increased with a higher content of the linear para units. researchgate.net Conversely, the introduction of a bulky or flexible side chain, such as the hexanoyloxy group, would be expected to hinder the ordered arrangement of polymer chains necessary for crystallization. This could result in a more amorphous polymer with potentially different mechanical and thermal properties. Research on other polymers with side chains has shown that the length and nature of the side chain play a crucial role in determining the final morphology of the material.
Investigation of Performance Properties in Material Science Contexts
The performance of polymers derived from this compound in material science applications would be dictated by their thermal and mechanical properties.
The thermal stability of poly(this compound) would be a critical factor for its potential applications. Generally, aromatic polyesters and polyanhydrides exhibit good thermal stability. ontosight.ai For instance, copolyesters derived from p-hydroxybenzoic acid and m-hydroxybenzoic acid have been shown to possess good stability against thermal degradation. researchgate.net
However, the degradation of benzoic acid derivatives has been observed to increase with rising temperatures. rsc.org The thermal stability of polymers derived from this compound would likely be influenced by the degradation pathways of the ester and anhydride linkages in the backbone, as well as the hexanoyloxy side chain. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to characterize the decomposition temperatures and glass transition temperatures (Tg) of these potential polymers. For comparison, poly(salicylate)s have been reported to exhibit high glass transition temperatures, above 100 °C. rsc.org
Table 1: Illustrative Thermal Properties of Related Polymers
| Polymer/Monomer System | Glass Transition Temperature (Tg) | Decomposition Onset Temperature | Citation |
| Poly(oxy-1,4-benzoyl) | 434 K (161 °C) | Not specified | researchgate.net |
| Poly(oxy-2,6-naphthoyl) | 420 K (147 °C) | Not specified | researchgate.net |
| Salicylate-based poly(anhydride-ester) | Not specified | Melt-polymerized at 180 °C | nih.gov |
| Poly(salicylate) | > 100 °C | Not specified | rsc.org |
This table provides data for analogous polymer systems to infer potential properties of poly(this compound) and is not direct data for the specified compound.
The mechanical properties of polymers derived from this compound would be strongly dependent on their molecular weight, morphology, and the presence of the hexanoyl side chains. The introduction of the flexible hexanoyl group would likely act as an internal plasticizer, potentially increasing the flexibility and decreasing the stiffness of the resulting polymer compared to a more rigid aromatic backbone.
Research on other polymer systems provides some insight. For example, in poly(lactic acid) (PLA) composites, the incorporation of fillers can lead to stiffer but more brittle materials. ktu.lt In the case of a homopolymer of this compound, the side chains themselves would influence the intermolecular forces and chain mobility. The result could be a tougher, more impact-resistant material compared to its unsubstituted counterparts. Tensile testing would be required to determine key mechanical properties such as Young's modulus, tensile strength, and elongation at break.
Table 2: Illustrative Mechanical Properties of Related Polymer Systems
| Polymer System | Young's Modulus | Tensile Strength | Elongation at Break | Citation |
| Poly(lactic acid) (PLA) | Higher than LDPE | Higher than LDPE | Lower than LDPE | ktu.lt |
| PLA/Cellulose Composites | Increases with cellulose | Decreases slightly | Decreases slightly | ktu.lt |
| Poly(acrylic acid)-graphene oxide hydrogels | Variable | Good strength | Not specified | rsc.org |
This table provides data for analogous polymer systems to infer potential properties of poly(this compound) and is not direct data for the specified compound.
X. Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Sustainable Production
Future research will prioritize the development of innovative and environmentally conscious methods for synthesizing 2-Hexanoyloxybenzoic acid. The principles of "green chemistry" are becoming central to pharmaceutical production, aiming to reduce or eliminate the use of hazardous substances. researchgate.netistanbul.edu.tr
Key areas for exploration include:
Biocatalysis: Utilizing enzymes as catalysts for the esterification of salicylic (B10762653) acid with hexanoyl moieties offers high selectivity and mild reaction conditions, minimizing waste and energy consumption.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing. This method offers precise control over reaction parameters like temperature and time.
Alternative Solvents: Research into benign solvent systems, such as ionic liquids or supercritical fluids, can replace conventional volatile organic solvents, thereby reducing environmental impact.
Renewable Feedstocks: Investigating the use of renewable sources for producing the hexanoyl group or even the salicylic acid core aligns with global sustainability goals. For instance, natural wintergreen oil is a source of methyl salicylate (B1505791), which can be hydrolyzed to salicylic acid. researchgate.netyoutube.com A study on synthesizing natural salicylic acid from wintergreen oil for cosmetic use reported yields of 91-94% with approximately 99% purity, demonstrating the viability of natural sources. researchgate.netistanbul.edu.tr
A comparative look at traditional versus green chemistry approaches in the synthesis of related compounds, like acetylsalicylic acid, shows that alternatives like using phosphoric acid instead of sulfuric acid can yield comparable results (around 79% yield) with significantly lower environmental impact. abcr-mefmo.org Such strategies could be adapted for this compound production.
Table 1: Comparison of Synthetic Approaches for Salicylic Acid Derivatives
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Traditional Synthesis | Often uses harsh catalysts (e.g., sulfuric acid) and volatile organic solvents. abcr-mefmo.org | Established and well-understood reaction mechanisms. |
| Green Chemistry | Employs safer reagents (e.g., phosphoric acid), natural starting materials (e.g., wintergreen oil), and aims to reduce waste. researchgate.netabcr-mefmo.org | Reduced environmental footprint, improved safety profile, potential for higher purity. researchgate.net |
| Enzymatic Synthesis | Uses lipases or other enzymes to catalyze esterification. | High specificity, mild reaction conditions, biodegradable catalysts. |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Enhanced control, improved heat and mass transfer, safer handling of reactive intermediates, easier scalability. |
Discovery of New Biological Targets and Mechanisms of Action
While the parent compound, salicylic acid, and its most famous derivative, acetylsalicylic acid, are known to target cyclooxygenase (COX) enzymes, research indicates a multitude of other biological targets exist. frontiersin.orgfarmaciajournal.com Future investigations into this compound must look beyond COX inhibition to uncover novel mechanisms and therapeutic possibilities. The lipophilic nature imparted by the hexanoyl chain may allow it to interact with different cellular components compared to its more hydrophilic parent.
Potential new areas of investigation include:
Proteostasis Network: Benzoic acid derivatives have been shown to modulate the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular health and decline with age. mdpi.com In silico studies have suggested that these compounds may directly bind to and activate enzymes like cathepsins B and L. mdpi.com
Transcription Factors: Key inflammatory pathways are controlled by transcription factors such as NF-κB. Salicylates are known to suppress NF-κB activation, and exploring this mechanism for this compound could reveal potent anti-inflammatory applications. nih.govumn.edu
Enzyme Inhibition: Beyond COX, a wide range of enzymes could be targets. For example, various benzoic acid derivatives have been synthesized and evaluated as potential inhibitors of enzymes like α-glucosidase, α-amylase, and oestrone sulphatase. nih.govnih.gov
High-Mobility Group Box 1 (HMGB1) Protein: Salicylates can inhibit the pro-inflammatory activities of HMGB1, a protein implicated in various inflammatory diseases. frontiersin.org Investigating the efficacy of this compound in this context could lead to new therapeutic strategies.
The discovery of new targets is crucial, as it could explain a broader range of biological activities and open up applications in areas like anti-aging research or the management of metabolic diseases. nih.govmdpi.com
Integration of Multi-Omics Approaches in Biological Research
To gain a comprehensive understanding of the biological impact of this compound, future research must integrate multi-omics technologies. This approach moves beyond a single-target focus to provide a holistic view of the compound's effects on cellular systems.
Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal how this compound alters gene expression profiles in target cells, identifying entire pathways that are up- or down-regulated.
Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can identify which proteins directly bind to the compound and how their expression levels and post-translational modifications change upon exposure.
Metabolomics: This technology analyzes the complete set of metabolites within a biological system. It can elucidate how this compound affects cellular metabolism and identify biomarkers of its activity.
By combining these omics datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers for its effects, and predict potential off-target interactions. This systems-level perspective is invaluable for modern drug discovery and development. youtube.com
Development of Advanced Delivery Systems for Targeted Applications (non-clinical)
The hydrophobic nature of this compound makes it a prime candidate for incorporation into advanced drug delivery systems. nih.gov These systems can improve solubility, enhance stability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing potential side effects. omicsonline.orggenesispub.orgnih.gov
Future non-clinical research should focus on:
Liposomes: These phospholipid vesicles can encapsulate hydrophobic compounds like this compound within their lipid bilayer, improving bioavailability. genesispub.orgpharmaadvancement.com
Nanoparticles: Biodegradable polymeric nanoparticles and polymer-lipid hybrid nanoparticles can be engineered for sustained release and targeted delivery. omicsonline.orgnih.gov The surface of these particles can be modified with ligands to direct them to specific cellular receptors.
Micelles: Formed from self-assembling amphiphilic copolymers, micelles can solubilize poorly water-soluble drugs in their hydrophobic core, protecting them from degradation and facilitating cellular uptake. omicsonline.orggenesispub.org
Hydrogels: These three-dimensional polymer networks can entrap drug-loaded nanoparticles or micelles, providing a scaffold for localized and sustained release, for instance, in transdermal applications. nih.govomicsonline.org
Research has shown that delivery systems for salicylic acid can be optimized to target the epidermis while reducing systemic penetration, which is particularly relevant for dermatological applications. nih.govresearchgate.net Similar strategies could be developed for this compound to maximize its effect at the desired site of action.
Table 2: Potential Non-Clinical Delivery Systems for this compound
| Delivery System | Description | Key Advantages for a Hydrophobic Compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. pharmaadvancement.com | Can encapsulate both hydrophilic and hydrophobic drugs; biocompatible. genesispub.org |
| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. omicsonline.orgnih.gov | High stability, controlled and sustained release, potential for surface functionalization for targeting. nih.gov |
| Micelles | Self-assembled core-shell structures of amphiphilic copolymers. omicsonline.org | Solubilize hydrophobic drugs, small size allows for tissue penetration. genesispub.org |
| Hydrogels | 3D networks of hydrophilic polymers that absorb large amounts of water. nih.gov | Provide sustained, localized delivery; can be designed to be stimuli-responsive (e.g., to pH or temperature). omicsonline.org |
Hybrid Computational-Experimental Research Paradigms
The integration of computational chemistry with experimental validation is revolutionizing drug discovery. youtube.com This hybrid approach can significantly accelerate the research and development process for new derivatives and applications of this compound.
Future research will increasingly rely on:
In Silico Screening: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities before they are synthesized. nih.govsci-hub.sefrontiersin.org This "predict first" approach saves time and resources. pharmavoice.com
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein, predicting binding affinity and interaction modes. mdpi.comnih.gov It is a powerful tool for identifying potential biological targets and for designing more potent derivatives. sci-hub.seresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules. youtube.com
Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the compound and its target protein over time, providing deeper insights into the binding mechanism and the conformational changes involved. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
